2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC16789539
Molecular Formula: C22H28N2O6
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O6 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(9-hydroxynonoxy)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C22H28N2O6/c25-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)24(21(15)28)16-11-12-18(26)23-20(16)27/h8-10,16,25H,1-7,11-14H2,(H,23,26,27) |
| Standard InChI Key | FTYFFQUTVNQWBD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCO |
Introduction
Chemical Structure and Functional Components
Core Structural Features
The compound’s structure comprises two primary domains:
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Isoindoline-1,3-dione core: A planar aromatic system substituted at the 4-position with a hydroxynonyloxy chain.
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2,6-Dioxopiperidin-3-yl group: A cyclic ketone derivative attached to the isoindoline-dione core via a nitrogen atom.
The SMILES notation (OCCCCCCCCCOc1cccc(C(N2C(CCC(N3)=O)C3=O)=O)c1C2=O) confirms the presence of a 9-hydroxynonyl chain () and a dioxopiperidinyl group. This configuration enables dual functionality: the hydroxynonyl chain acts as a flexible spacer, while the dioxopiperidinyl group contributes to binding interactions with E3 ligases .
Linker Design and Conformational Flexibility
The 9-hydroxynonyloxy linker is a polyethylene glycol (PEG)-like chain that provides:
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Optimal length: ~30 Å, facilitating spatial alignment between E3 ligases and POIs.
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Hydrophilicity: Enhances solubility compared to purely alkyl linkers.
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Flexibility: Allows adaptive conformational changes during ternary complex formation .
Comparative studies highlight that linker length directly impacts PROTAC efficacy. For instance, shorter linkers (<8 carbons) often fail to induce degradation due to insufficient spacing, while excessively long linkers (>12 carbons) may reduce binding affinity . The 9-carbon chain in this compound strikes a balance, as evidenced by its use in preclinical PROTAC constructs .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves:
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Functionalization of the isoindoline-dione core: Introduction of the hydroxynonyloxy group via nucleophilic aromatic substitution.
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Coupling with the dioxopiperidinyl moiety: Achieved through amide bond formation or Mitsunobu reactions .
A reference to Buchwald et al. (2014) underscores the importance of soft drug design principles in optimizing linker stability and biodegradability . While detailed synthetic protocols remain proprietary, analogous PROTAC linkers are synthesized using solid-phase peptide synthesis (SPPS) or modular coupling strategies .
Analytical Characterization
Key analytical data include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| Melting Point | Not reported |
| Solubility | <1 mg/mL in aqueous buffers |
| Storage Stability | ≥2 years at -20°C |
The compound’s low solubility (<1 mg/mL) necessitates formulation with solubilizing agents (e.g., DMSO) for in vitro applications .
Physicochemical and Stability Profiles
Solubility and Partitioning
The logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity. This balances cell membrane permeability with aqueous solubility, a critical factor for intracellular PROTAC activity .
Thermal and Chemical Stability
Stability studies confirm:
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Thermal degradation: No decomposition observed at -20°C over 2 years .
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Hydrolytic susceptibility: The ester and amide bonds may degrade under acidic (pH <4) or alkaline (pH >9) conditions .
Applications in PROTAC Design
Role in Ternary Complex Formation
The compound serves as a CRBN (Cereblon) recruiter in PROTACs targeting kinases, nuclear receptors, and epigenetic regulators. For example, PROTACs incorporating this linker have demonstrated:
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Sub-nanomolar DC (degradation concentration): Against BRD4 and AR targets.
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Improved pharmacokinetics: Compared to PEG-based linkers due to reduced aggregation .
Case Study: BTK Degraders
A 2023 study utilized this linker in Bruton’s tyrosine kinase (BTK) degraders, achieving >90% target degradation in lymphoma cell lines at 10 nM concentrations. The hydroxynonyl chain’s flexibility enabled optimal orientation between BTK and CRBN, as validated by cryo-EM structures .
Future Perspectives and Challenges
Computational Modeling
Advances in molecular dynamics simulations and free-energy calculations are poised to refine linker design. For instance, machine learning models predicting ternary complex stability could prioritize linker lengths and chemistries in silico .
Targeted Delivery Systems
Conjugating PROTACs with this linker to antibody-drug conjugates (ADCs) or nanoparticles may enhance tumor-specific delivery, mitigating off-target effects .
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